Ethyl 2-acetyl-3-oxopentanoate
Overview
Description
Scientific Research Applications
Polymerization Studies
- Anionic Polymerization of Methacrylates: Ethyl 2,2,4-trimethyl-3-oxopentanoate is involved in the cleavage with sodium tert-butoxide, which subsequently induces the polymerization of methyl methacrylate. This process contributes to the understanding of anionic polymerization in methacrylates (Lochmann & Trekoval, 1981).
Synthesis of Novel Compounds
- Synthesis of Reductones: Ethyl 2-acetyl-3-oxopentanoate has been used in the synthesis of new reductones, contributing to the expanding knowledge in organic chemistry and synthetic methods (Sugiyama et al., 1967).
Pharmaceutical Applications
- Synthesis of Anti-inflammatory Compounds: In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity, highlighting its potential use in medical applications (Abignente et al., 1992).
Crystallography and Molecular Structure
- X-ray Crystallography: Studies have used this compound to understand molecular structures better through X-ray crystallography. These studies provide insights into the molecular conformation and hydrogen bonding patterns (Arrieta & Mostad, 2001).
Organic Chemistry and Catalysis
- Catalysis in Organic Synthesis: this compound has been used in catalysis research, contributing to the understanding of synthesis processes, like in the production of ethyl ethanoate over a Cu/Cr2O3 catalyst (Colley et al., 2005).
Fragrance and Flavor Industry
- Synthesis of Perfumery Ingredients: In the flavor and fragrance industry, derivatives of this compound have been synthesized and evaluated for their organoleptic properties, contributing to the creation of new fragrances and flavors (Snowden et al., 2005).
Biocatalysis
- Biocatalytic Synthesis: this compound plays a role in biocatalysis, for instance, in the synthesis of optically pure intermediates for pharmaceutical applications (Zhao Jin-mei, 2008).
Reaction Kinetics and Mechanisms
- Combustion Kinetics of Biofuels: Research involving this compound contributes to the understanding of the combustion kinetics of lignocellulosic biofuels, which is essential for developing sustainable energy sources (Ghosh et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-acetyl-3-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-7(11)8(6(3)10)9(12)13-5-2/h8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEMCNGCJQPXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499088 | |
Record name | Ethyl 2-acetyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17448-81-6 | |
Record name | Ethyl 2-acetyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.